molecular formula C19H22ClN3O5S B2554037 (4-(3-Chlorophenyl)piperazin-1-yl)(5-(morpholinosulfonyl)furan-2-yl)methanone CAS No. 1171172-79-4

(4-(3-Chlorophenyl)piperazin-1-yl)(5-(morpholinosulfonyl)furan-2-yl)methanone

Cat. No. B2554037
CAS RN: 1171172-79-4
M. Wt: 439.91
InChI Key: MBUMRZHZWAENGH-UHFFFAOYSA-N
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Description

The compound “(4-(3-Chlorophenyl)piperazin-1-yl)(5-(morpholinosulfonyl)furan-2-yl)methanone” is an organic compound . It belongs to the class of compounds known as N-arylpiperazines . These are organic compounds containing a piperazine ring where the nitrogen ring atom carries an aryl group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The product was purified and characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques. For instance, the structure of a novel compound was assigned by HRMS, IR, 1H, and 13C NMR experiments . The accuracy of this version of the structural formula has been verified as part of the Chemical Structure Validation project .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been monitored by thin layer chromatography . The product is purified by crystallization from 96% ethanol and characterized by 1H NMR, 13C NMR, IR, and HRMS spectra .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the linear formula of a similar compound is C9H12N2O2 .

Mechanism of Action

While the specific mechanism of action for this compound is not available, similar compounds have shown significant activity against Mycobacterium tuberculosis H37Ra . The molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development .

Future Directions

The future directions for research on this compound could involve further development and testing of its biological activity. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . The molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development .

properties

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-(5-morpholin-4-ylsulfonylfuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O5S/c20-15-2-1-3-16(14-15)21-6-8-22(9-7-21)19(24)17-4-5-18(28-17)29(25,26)23-10-12-27-13-11-23/h1-5,14H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBUMRZHZWAENGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC=C(O3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(3-Chlorophenyl)piperazin-1-yl)(5-(morpholinosulfonyl)furan-2-yl)methanone

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